molecular formula C14H11ClN2O3 B14362399 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-38-3

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride

Cat. No.: B14362399
CAS No.: 90183-38-3
M. Wt: 290.70 g/mol
InChI Key: DBCZRCIQDBLCRB-UHFFFAOYSA-N
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Description

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a complex organic compound that features a benzoyl chloride group attached to a hydroxybenzamide structure, which is further substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple stepsThe final step involves the chlorination of the benzoyl group using reagents such as thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the hydroxy and benzoyl chloride groups can participate in hydrogen bonding and covalent interactions, respectively, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the presence of both the hydroxy and pyridin-3-ylmethyl groups, which confer specific chemical reactivity and binding properties. These features make it a valuable compound for targeted applications in various fields .

Properties

CAS No.

90183-38-3

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

4-hydroxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C14H11ClN2O3/c15-13(19)10-3-4-12(18)11(6-10)14(20)17-8-9-2-1-5-16-7-9/h1-7,18H,8H2,(H,17,20)

InChI Key

DBCZRCIQDBLCRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)C(=O)Cl)O

Origin of Product

United States

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